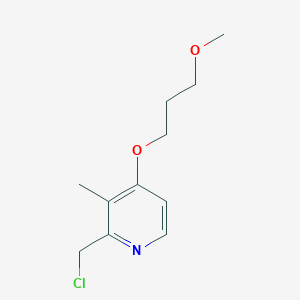

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of "2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine" involves multiple steps starting from basic pyridine derivatives. Pan Xiang-jun et al. (2006) outlined a method starting from 4-chloro-2,3-dimethylpyridine N-oxide, leading to the target compound through a series of reactions including hydrolysis, halogenation, and condensation, achieving yields up to 93% for the final step. The process demonstrates the complexity and efficiency of synthesizing such specialized pyridine derivatives (Pan Xiang-jun, 2006).

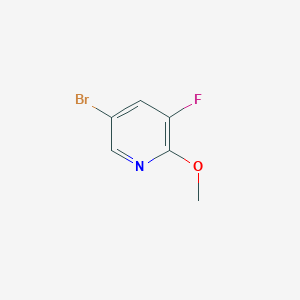

Molecular Structure Analysis

Marijana Jukić et al. (2010) conducted a detailed analysis of a structurally related compound using X-ray crystallography, IR, NMR, and electronic spectroscopy. Their findings offer insights into the geometric parameters, crystalline structure, and optical properties, highlighting the significance of molecular structure analysis in understanding the behavior and potential applications of such compounds (Jukić et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine" encompasses a variety of reactions due to its functional groups. Xia Liang et al. (2007) explored its synthesis using a POCl3/CH2Cl2/Et3N system, emphasizing the compound's utility as a reactive intermediate for further chemical transformations. This study showcases the versatility of the compound in synthetic chemistry (Xia Liang, 2007).

Aplicaciones Científicas De Investigación

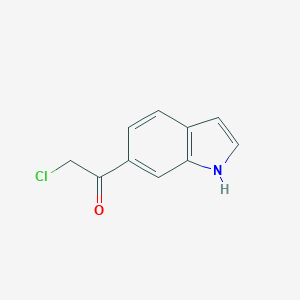

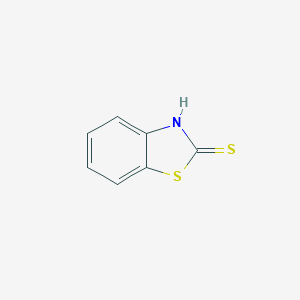

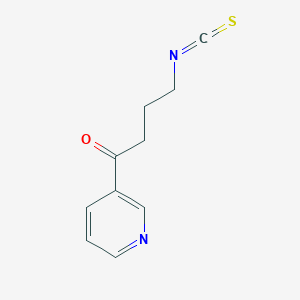

Synthesis of Benzimidazole Derivatives

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine has been utilized in the synthesis of benzimidazole derivatives. For instance, Pan Xiang-jun (2006) used this compound in the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole. The synthesis involved multiple steps, including halogenation and condensation, resulting in a product with 98.5% purity (Pan Xiang-jun, 2006).

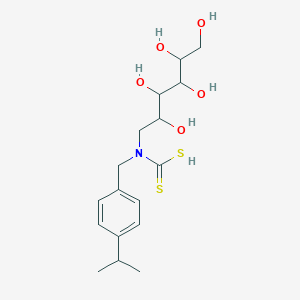

Proton Pump Inhibition Agents

Wang Jin-min (2007) synthesized a proton pump inhibition agent using 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This research led to the production of a benzimidazole derivative, potentially useful in proton pump inhibition (Wang Jin-min, 2007).

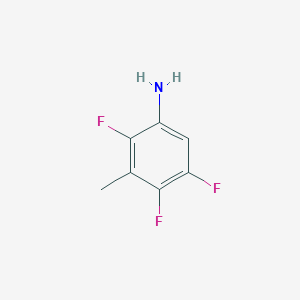

Synthesis of Pyridine Derivatives

This compound has been pivotal in synthesizing various pyridine derivatives. Xia Liang (2007) reported using a selective chlorinating reagent system to synthesize 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, which was confirmed by 1H NMR and IR (Xia Liang, 2007).

Preparation of 2-chloromethyl-3,4-dimethoxypyridine Hydrochloride

Dai Gui-yuan (2003) improved the method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an important intermediate in several chemical processes (Dai Gui-yuan, 2003).

Antimicrobial Applications

Hiroyuki Nakazumi et al. (1984) explored the chloromethylation of thioflavones, using derivatives of chloromethyl compounds to produce substances with significant antimicrobial activity (Hiroyuki Nakazumi et al., 1984).

Safety And Hazards

Propiedades

IUPAC Name |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYNCLYLFSMFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452642 | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

CAS RN |

117977-20-5 | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.